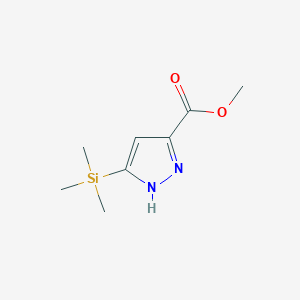

methyl 5-(trimethylsilyl)-1H-pyrazole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 5-trimethylsilyl-1H-pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2Si/c1-12-8(11)6-5-7(10-9-6)13(2,3)4/h5H,1-4H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYQSBWRFQHDWHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNC(=C1)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-(trimethylsilyl)-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of a hydrazine derivative with a β-keto ester in the presence of a trimethylsilylating agent. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistency and efficiency in production. The final product is usually purified through crystallization or chromatography techniques.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the trimethylsilyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed:

Oxidation: Oxidized derivatives of the pyrazole ring.

Reduction: Reduced forms of the ester group.

Substitution: Substituted pyrazole derivatives with different functional groups replacing the trimethylsilyl group.

Scientific Research Applications

Scientific Research Applications

Methyl 5-(trimethylsilyl)-1H-pyrazole-3-carboxylate has been explored for various scientific applications:

Medicinal Chemistry

- Anticancer Activity: Research indicates that derivatives of this compound exhibit significant growth inhibition against various cancer cell lines, including A549 lung cancer cells. Studies suggest that structural modifications can enhance its anticancer efficacy.

- Anti-inflammatory Effects: The compound has shown potential in inhibiting inflammatory mediators in macrophages, suggesting its application in treating inflammatory diseases.

Biochemical Research

- Enzyme Interaction Studies: this compound interacts with cytochrome P450 enzymes, impacting drug metabolism. Understanding these interactions is crucial for predicting pharmacokinetics and drug-drug interactions.

- Cellular Signaling Modulation: The compound has been observed to influence signaling pathways such as MAPK/ERK, which are critical for cell proliferation and differentiation.

Agricultural Applications

- Pesticidal Properties: Preliminary studies suggest that pyrazole derivatives may possess insecticidal properties, making them candidates for developing new agrochemicals. The compound's ability to interact with biological systems effectively enhances its potential use in pest control.

Industrial Applications

This compound is also utilized in various industrial contexts:

Synthesis of Fine Chemicals

- It serves as a building block for synthesizing more complex heterocyclic compounds used in pharmaceuticals and agrochemicals. Its unique structure allows for diverse chemical transformations, making it valuable in synthetic organic chemistry .

Material Science

- The compound can be incorporated into polymer formulations or coatings due to its chemical stability and reactivity, potentially enhancing the performance characteristics of these materials.

Case Study 1: Anticancer Activity

A study by Wei et al. evaluated the anticancer properties of this compound derivatives against A549 lung cancer cells. Results indicated that certain modifications led to substantial growth inhibition and induced apoptosis, highlighting the compound's therapeutic potential in oncology.

Case Study 2: Anti-inflammatory Mechanism

In a model of inflammation, the compound was shown to inhibit the release of pro-inflammatory cytokines from macrophages. This suggests its potential application in treating diseases characterized by excessive inflammation, such as rheumatoid arthritis or inflammatory bowel disease.

Mechanism of Action

The mechanism of action of methyl 5-(trimethylsilyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The trimethylsilyl group can act as a protecting group, allowing selective reactions to occur at other positions on the molecule. The ester group can undergo hydrolysis to form the corresponding carboxylic acid, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Substituent Effects

Table 1: Key Structural Analogs and Their Properties

Key Observations :

- Lipophilicity : The TMS group in the target compound increases hydrophobicity compared to hydroxyl (OH) or methoxy (OCH₃) analogs, enhancing membrane permeability but reducing aqueous solubility .

- Reactivity : Brominated analogs (e.g., Methyl 5-bromo-1-((2-(TMS)ethoxy)methyl)-1H-pyrazole-3-carboxylate) are tailored for cross-coupling reactions, whereas the TMS group may act as a directing or protecting group in synthesis .

- Biological Activity : Analogs with aromatic substituents (e.g., benzofuran) exhibit antimicrobial properties, suggesting that electronic and steric effects at the 5-position critically influence bioactivity .

Physicochemical and Crystallographic Comparisons

- Molecular Weight : The TMS group adds ~73 g/mol compared to hydroxyl or methoxy analogs, impacting pharmacokinetic properties like diffusion rates .

- Crystal Packing : Triazole derivatives (e.g., Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate) exhibit distinct intermolecular interactions (e.g., N–H···O hydrogen bonds) compared to pyrazole analogs, affecting solubility and stability .

Biological Activity

Methyl 5-(trimethylsilyl)-1H-pyrazole-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and applications in various fields.

Synthesis and Characterization

The synthesis of this compound often involves the reaction of trimethylsilyl derivatives with pyrazole intermediates. The characterization typically employs techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the structure and purity of the synthesized compound.

Antiviral Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant antiviral activity. For instance, related compounds have demonstrated efficacy against HIV-1, with effective concentrations (EC50) ranging from nanomolar to micromolar levels. The structure-activity relationship studies suggest that modifications at the C5 position of the pyrazole ring can enhance antiviral potency .

Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties. In vitro studies have shown that it possesses activity against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by various substituents on the pyrazole ring. Modifications such as changing the trimethylsilyl group to other alkyl or aryl groups have shown to alter the compound's potency significantly. For example, replacing the trimethylsilyl group with more polar substituents can enhance solubility and bioavailability, thereby improving pharmacological effects .

| Modification | Biological Activity | Remarks |

|---|---|---|

| Trimethylsilyl group | Moderate antiviral activity | Optimal for initial activity |

| Alkyl substitution | Increased potency | Enhances solubility |

| Aryl substitution | Significant antimicrobial effect | Potential for broader spectrum |

Study 1: Antiviral Efficacy

In a controlled study evaluating the antiviral efficacy of this compound against HIV-1, the compound exhibited an EC50 value of approximately 0.027 μmol/L. This suggests that structural modifications at the C5 position can yield compounds with enhanced activity against viral targets .

Study 2: Antimicrobial Assessment

Another study focused on the antimicrobial properties revealed that this compound effectively inhibited growth in multiple bacterial strains, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) was determined to be around 15 μg/mL, indicating promising potential as an antimicrobial agent .

Q & A

Q. What are the recommended synthetic routes for methyl 5-(trimethylsilyl)-1H-pyrazole-3-carboxylate?

The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) using precursors like 5-azido-1H-pyrazole and trimethylsilyl acetylene. Key steps include:

- Dissolving the azide in THF/water (1:1) with CuSO₄, sodium ascorbate, and the alkyne derivative.

- Stirring at 50°C for 16–72 hours, followed by extraction with methylene chloride and purification via flash chromatography (cyclohexane/ethyl acetate gradient) .

- For trimethylsilyl group introduction, Pd-catalyzed cross-coupling (e.g., Sonogashira) with trimethylsilylacetylene is effective under microwave irradiation at 100°C .

Q. How should purity and structural integrity be validated after synthesis?

- Chromatography : Use flash chromatography with silica gel and gradients like cyclohexane/ethyl acetate (0–100%) for purification .

- Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., δ ~160 ppm for carbonyl groups) and IR (e.g., 1711 cm⁻¹ for ester C=O) .

- Mass Spectrometry : High-resolution MS (HRMS-FAB or ESI) ensures accurate mass matching (e.g., [M+H]⁺ calculated vs. observed) .

Q. What are the critical safety considerations during synthesis?

- Reactivity : Trimethylsilyl groups may hydrolyze; use anhydrous conditions and inert atmospheres (N₂/Ar) .

- Hazard Mitigation : Avoid inhalation/contact with azides and copper catalysts. Follow GHS protocols: use fume hoods, PPE, and emergency rinsing (15+ minutes for eye/skin exposure) .

Advanced Research Questions

Q. How can reaction yields be optimized for trimethylsilyl-containing pyrazoles?

- Catalyst Loading : Adjust CuSO₄/sodium ascorbate ratios (e.g., 0.2–1.0 equiv) to balance reactivity and byproduct formation .

- Solvent Systems : Polar aprotic solvents (DMF, dioxane) enhance Pd-catalyzed coupling efficiency for silylated intermediates .

- Microwave Assistance : Reduce reaction times (e.g., 2–8 hours vs. 72 hours) while maintaining yields >65% .

Q. What strategies resolve contradictions in crystallographic data for silylated pyrazoles?

- Refinement Software : Use SHELXL for high-resolution data to model disorder in trimethylsilyl groups. Apply restraints for Si–C bond lengths and thermal parameters .

- Twinned Data : For challenging crystals, employ SHELXE to handle pseudo-merohedral twinning via HKLF5 format .

Q. How do electronic effects of the trimethylsilyl group influence bioactivity in hybrid molecules?

- Steric Shielding : The silyl group enhances metabolic stability by blocking enzymatic oxidation at the pyrazole ring .

- Electron Withdrawal : Trimethylsilyl may alter π-stacking in enzyme-binding pockets, as seen in carbonic anhydrase inhibitors (IC₅₀ shifts via Hammett analysis) .

Q. What computational methods predict stability/reactivity of silylated pyrazoles?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.